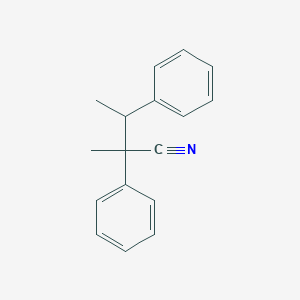
2-Methyl-2,3-diphenylbutanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-2,3-diphenylbutanenitrile is an organic compound with the molecular formula C17H17N. It is a nitrile derivative, characterized by the presence of a cyano group (-CN) attached to a butane backbone substituted with two phenyl groups and a methyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2,3-diphenylbutanenitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method is the reaction of 2-methyl-2,3-diphenylbutanone with a cyanide source such as sodium cyanide or potassium cyanide in the presence of a suitable solvent like ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting material to the desired nitrile compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization.
化学反応の分析
Types of Reactions
2-Methyl-2,3-diphenylbutanenitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids under specific conditions.
Reduction: Reduction of the nitrile group can yield primary amines. Common reducing agents include lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles like bromine (Br2) or nitric acid (HNO3) can be used for aromatic substitution reactions.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
科学的研究の応用
2-Methyl-2,3-diphenylbutanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Methyl-2,3-diphenylbutanenitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, forming intermediates that can further react to yield various products. The phenyl groups can engage in π-π interactions with aromatic systems, influencing the compound’s reactivity and binding properties .
類似化合物との比較
Similar Compounds
4-Bromo-2,2-diphenylbutyronitrile: Similar structure but with a bromine atom substituent.
2,2-Diphenylbutyronitrile: Lacks the methyl group present in 2-Methyl-2,3-diphenylbutanenitrile.
Uniqueness
This compound is unique due to the presence of both phenyl and methyl groups, which influence its chemical reactivity and physical properties. This combination of substituents makes it a versatile compound for various synthetic and research applications.
特性
CAS番号 |
5350-70-9 |
|---|---|
分子式 |
C17H17N |
分子量 |
235.32 g/mol |
IUPAC名 |
2-methyl-2,3-diphenylbutanenitrile |
InChI |
InChI=1S/C17H17N/c1-14(15-9-5-3-6-10-15)17(2,13-18)16-11-7-4-8-12-16/h3-12,14H,1-2H3 |
InChIキー |
HDPZSJBJWNFNGV-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=CC=C1)C(C)(C#N)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















